8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Tert-butyl Group: This is usually achieved through alkylation reactions.
Attachment of the 3,4-Dichlorobenzylsulfanyl Group: This step involves nucleophilic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Sitagliptin: A compound with a different structure but similar complexity, used as an anti-diabetic medication.
Uniqueness
8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H26Cl2N4OS2 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
13-tert-butyl-3-[(3,4-dichlorophenyl)methylsulfanyl]-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C28H26Cl2N4OS2/c1-28(2,3)17-10-11-19-22(14-17)37-25-23(19)24(35)33(18-7-5-4-6-8-18)26-31-32-27(34(25)26)36-15-16-9-12-20(29)21(30)13-16/h4-9,12-13,17H,10-11,14-15H2,1-3H3 |
InChI Key |
HVQYLMLGIDRMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC(=C(C=C5)Cl)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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